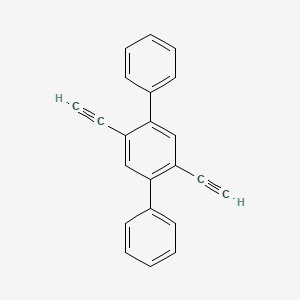
2',5'-Diethynyl-p-terphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-Diethynyl-p-terphenyl is an organic compound with the molecular formula C22H14. It is a derivative of p-terphenyl, characterized by the presence of ethynyl groups at the 2’ and 5’ positions of the central benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Diethynyl-p-terphenyl typically involves the coupling of 4,4”-dibromo-p-terphenyl with 2,5-diethynyl-1,4-bis(phenylethynyl)benzene. This reaction is facilitated by the presence of silver adatoms on a silver (111) surface, which helps in the selective alternating organometallic copolymerization . The stoichiometric control of the reactants is crucial for achieving high selectivity and yield.
Industrial Production Methods
The use of silver catalysts and precise control of reaction conditions are essential for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2’,5’-Diethynyl-p-terphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2’,5’-Diethynyl-p-terphenyl has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Research:
Industrial Applications: The compound is explored for use in coatings, adhesives, and other advanced materials
Mécanisme D'action
The mechanism of action of 2’,5’-Diethynyl-p-terphenyl involves its ability to participate in π-conjugation and form stable complexes with metal ions. This property is exploited in surface-enhanced Raman spectroscopy (SERS) and other analytical techniques. The compound’s interaction with metal surfaces, such as gold or silver, enhances its electronic properties and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Terphenyl: The parent compound, lacking the ethynyl groups.
2,2’,5’,2″-Tetramethylated p-Terphenyl: A derivative with methyl groups instead of ethynyl groups.
4,4”-Dibromo-p-terphenyl: A precursor used in the synthesis of 2’,5’-Diethynyl-p-terphenyl
Uniqueness
2’,5’-Diethynyl-p-terphenyl is unique due to the presence of ethynyl groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and organic electronic devices .
Propriétés
Formule moléculaire |
C22H14 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1,4-diethynyl-2,5-diphenylbenzene |
InChI |
InChI=1S/C22H14/c1-3-17-15-22(20-13-9-6-10-14-20)18(4-2)16-21(17)19-11-7-5-8-12-19/h1-2,5-16H |
Clé InChI |
XKAYHMNUSXBZIV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1C2=CC=CC=C2)C#C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
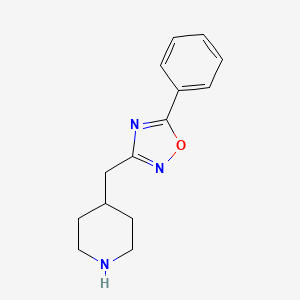
![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)
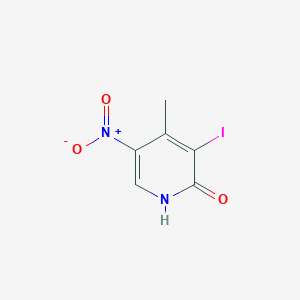

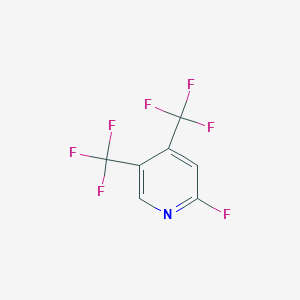
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
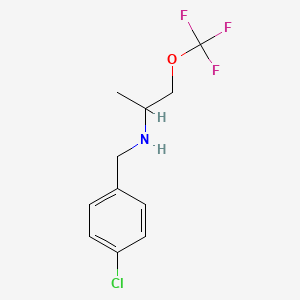
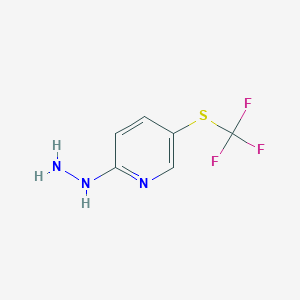
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
